molecular formula C20H16ClN5OS2 B2360783 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1226440-26-1

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Cat. No. B2360783
CAS RN: 1226440-26-1
M. Wt: 441.95
InChI Key: SBVREYJLYLHRIJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, similar compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Scientific Research Applications

Synthesis and Derivative Formation

The compound is a key intermediate in the synthesis of various heterocyclic derivatives, illustrating its importance in chemical research for developing new molecules. For instance, it has been used in the synthesis of pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole derivatives, demonstrating its versatility in creating compounds with potential pharmacological activities. These processes often involve reactions with hydrazonoyl chlorides, benzylidenemalononitrile derivatives, and phenylisothiocyanate, leading to a range of structurally diverse molecules (Raslan, Sayed, & Khalil, 2016).

Antioxidant Properties

Derivatives of this compound have been investigated for their antioxidant properties, with molecular docking studies estimating their efficacy against specific enzymes. This suggests potential for applications in conditions where oxidative stress plays a role. The derivatives were subjected to in vitro antioxidant activity studies, providing a basis for further research into their therapeutic potential (Hossan, 2020).

Anticancer Activity

Certain thiazole derivatives, synthesized using this compound as a precursor, have been evaluated for their anticancer activities. These studies include investigations into their effects on human lung adenocarcinoma cells, indicating potential utility in cancer treatment. The structural elucidation and biological evaluation of these derivatives highlight the compound's significance in medicinal chemistry research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Pharmacological Applications

Research into the pharmacological applications of derivatives includes studies on their potential as antimicrobial and antitumor agents. This underscores the compound's role in the development of new therapeutic agents, with some derivatives showing selective activity against certain bacterial strains and cancer cell lines. Such studies are crucial for identifying new drugs and understanding their mechanisms of action (Lin et al., 1995).

properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS2/c1-12-23-17(11-28-12)13-3-2-4-15(7-13)24-19(27)8-16-10-29-20(25-16)26-18-6-5-14(21)9-22-18/h2-7,9-11H,8H2,1H3,(H,24,27)(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVREYJLYLHRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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